molecular formula C10H10N2O5 B3366324 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 1354958-24-9

3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B3366324
CAS No.: 1354958-24-9
M. Wt: 238.20
InChI Key: ZJWARTJOUADBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Oxazolidinone Scaffold in Contemporary Organic Synthesis and Chemical Biology Research

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. The 2-oxazolidinone (B127357) isomer, in particular, is a highly significant scaffold in modern organic and medicinal chemistry. nih.gov This structural motif is recognized as a "privileged" scaffold, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The prominence of the oxazolidinone core is perhaps best exemplified by its presence in a class of antibiotics. Linezolid, the first clinically approved oxazolidinone antibiotic, revolutionized the treatment of infections caused by multidrug-resistant Gram-positive bacteria. scbt.com Its success spurred the development of second-generation analogues like Tedizolid. nih.gov The antibacterial activity of these compounds stems from their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes. scbt.com

Beyond its role in antibacterial agents, the oxazolidinone scaffold is a versatile building block in organic synthesis. Chiral oxazolidinones, for instance, are widely used as chiral auxiliaries to control stereochemistry in a variety of chemical transformations, enabling the synthesis of complex molecules with high levels of precision. nih.gov The inherent stability and synthetic accessibility of the oxazolidinone ring have made it a valuable component in the design of a wide range of biologically active molecules, including anticancer, anti-inflammatory, and neuroprotective agents. chemspider.com

The Role of Methoxy (B1213986) and Nitro Phenyl Moieties in Molecular Design and Functionality

The substitution pattern on the phenyl ring of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one plays a crucial role in defining its electronic and physicochemical properties. The presence of both a methoxy (-OCH₃) and a nitro (-NO₂) group on the same aromatic ring creates a "push-pull" electronic effect.

The methoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs. In drug design, the inclusion of a methoxy group can have several beneficial effects. It can influence the conformation of a molecule, modulate its lipophilicity, and participate in hydrogen bonding interactions with biological targets. sigmaaldrich.comthieme-connect.com The methoxy group's ability to fine-tune these properties makes it a common feature in many approved drugs. sigmaaldrich.com

In contrast, the nitro group is a strong electron-withdrawing group. This property significantly lowers the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack. researchgate.netnih.gov The nitro group is a key component in many organic reactions and is found in a variety of compounds, including explosives and pharmaceuticals. researchgate.netorganic-chemistry.org Its ability to be reduced to an amino group also provides a synthetic handle for further molecular elaboration. scialert.net

The combination of these two groups on the phenyl ring of the target molecule results in a polarized aromatic system, which can influence its intermolecular interactions and potential biological activity.

Overview of Academic Research Trajectories for the Chemical Compound

Direct academic research focusing specifically on this compound appears to be limited in publicly accessible scientific literature. The compound is not extensively documented in major chemical research databases under this specific name. This suggests that the molecule may be a novel compound, a synthetic intermediate that has not been the primary focus of published studies, or a compound that has been investigated in proprietary research not available in the public domain.

However, research on related structures provides a clear trajectory for its potential synthesis and study. The likely precursor for the synthesis of this compound is 2-Methoxy-5-nitroaniline . This starting material is commercially available and has been used in the synthesis of various other compounds, including dyes and pharmaceutical intermediates. nih.gov General methods for the synthesis of 3-aryl-1,3-oxazolidin-2-ones often involve the reaction of an N-substituted ethanolamine (B43304) with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form the oxazolidinone ring. thieme-connect.com Therefore, a plausible synthetic route would involve the N-alkylation of 2-Methoxy-5-nitroaniline with a two-carbon electrophile containing a hydroxyl group (or a precursor), followed by cyclization.

Given the established biological significance of the oxazolidinone scaffold and the potential for the methoxy and nitro phenyl moieties to modulate activity, future research on this compound could logically explore its potential as an antibacterial agent or as a scaffold for the development of other biologically active compounds.

Contextualization within Oxazolidinone Derivative Studies

The study of this compound is best understood within the broader context of research on oxazolidinone derivatives. The vast body of literature on this class of compounds provides a framework for predicting the potential properties and applications of this specific molecule.

Research in this area is largely driven by the desire to develop new antibacterial agents that can overcome existing resistance mechanisms. Structure-activity relationship (SAR) studies on oxazolidinone antibiotics have shown that modifications to the N-phenyl ring can have a significant impact on antibacterial potency and spectrum of activity. The introduction of various substituents allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, all of which can influence how the molecule interacts with its bacterial target.

Furthermore, the nitro group on the phenyl ring offers a potential point for chemical modification. Reduction of the nitro group to an amine would yield 3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one , a compound that could serve as a versatile intermediate for the synthesis of a library of new oxazolidinone derivatives through reactions such as acylation, sulfonylation, or diazotization followed by substitution. This approach would allow for the systematic exploration of the chemical space around this scaffold to identify compounds with optimized biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-16-9-3-2-7(12(14)15)6-8(9)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWARTJOUADBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250805
Record name 2-Oxazolidinone, 3-(2-methoxy-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354958-24-9
Record name 2-Oxazolidinone, 3-(2-methoxy-5-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354958-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-(2-methoxy-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 3 2 Methoxy 5 Nitrophenyl 1,3 Oxazolidin 2 One

Reactivity Profiles of the 1,3-Oxazolidin-2-one Core

The 1,3-oxazolidin-2-one ring is a cyclic carbamate (B1207046), and its reactivity is centered around the electrophilic nature of the carbonyl carbon and the potential for ring strain to influence reaction pathways.

Nucleophilic Attack Pathways on the Carbonyl Group

The carbonyl carbon (C-2) of the 1,3-oxazolidin-2-one ring is electrophilic due to the polarization of the carbon-oxygen double bond and is therefore susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many transformations of the oxazolidinone core. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Hard Nucleophiles : Strong, hard nucleophiles, such as organolithium reagents or Grignard reagents, typically add to the carbonyl group. However, cleavage of the oxazolidinone ring is a common subsequent step.

Soft Nucleophiles : Softer nucleophiles may also react at the carbonyl center, though other reaction pathways, such as ring-opening via attack at C-5, can compete depending on the substrate and conditions. pitt.edu

Intramolecular Attack : If a nucleophilic center is present elsewhere in the molecule, intramolecular cyclization reactions can occur, leading to more complex heterocyclic systems.

The N-aryl substituent, in this case, 2-methoxy-5-nitrophenyl, influences the electrophilicity of the carbonyl carbon through inductive and resonance effects. The electron-withdrawing nature of the nitrophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to N-alkyl or N-unsubstituted oxazolidinones.

Ring-Opening Reactions and Subsequent Transformations

The cleavage of the 1,3-oxazolidin-2-one ring is a key transformation that can be initiated by various reagents and conditions, providing access to valuable 2-aminoalcohol derivatives. organic-chemistry.orgresearchgate.net The ring can be opened by cleavage of either the C(2)-O(1) bond (acyl cleavage) or the C(5)-O(1) bond (alkyl cleavage).

Base-Mediated Cleavage : Strong bases like lithium hydroxide (B78521) can promote hydrolytic ring-opening, typically through attack at the carbonyl carbon (acyl cleavage) to yield an N-substituted ethanolamine (B43304). researchgate.net

Acid-Catalyzed Cleavage : In the presence of strong acids, the ring can be opened, often facilitating the removal of the oxazolidinone as a protecting group for the underlying amino alcohol. organic-chemistry.org

Reductive Cleavage : Potent reducing agents, such as lithium aluminum hydride, can reduce the carbonyl group and effect ring-opening to yield N-methylethanolamines, although this process also reduces the nitro group on the phenyl substituent.

Organometallic Reagents : Certain organometallic reagents, particularly organocuprates, have been shown to induce ring-opening through an SN2' mechanism, demonstrating the versatility of this heterocyclic core in synthetic transformations. pitt.edu

The table below summarizes various conditions reported for the ring-opening of N-substituted oxazolidinones.

Reagent/ConditionType of CleavageTypical ProductReference
Potassium trimethylsilanolate (KOTMS)Acyl CleavageN-Aryl ethanolamine researchgate.net
Triflic acid (TfOH) in alcoholAcid-Catalyzed2-Amino ethers organic-chemistry.org
Ionic Liquids (e.g., [Bmim]Br)Nucleophilic AttackRing-opened intermediates in multi-component reactions acs.org
Lewis Acids (e.g., FeBr3)Lewis Acid-CatalyzedRing-opened intermediates for subsequent reactions (e.g., cycloaddition with CO2) unimi.it

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of the 1,3-oxazolidin-2-one ring is a critical factor in its application as a chiral auxiliary or protecting group. Hydrolysis, which results in ring-opening, can occur under both acidic and basic conditions. The reaction involves the cleavage of the carbamate ester linkage. wikipedia.org

The mechanism of base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release carbon dioxide and the corresponding 2-(arylamino)ethanol. The rate of hydrolysis is dependent on factors such as pH, temperature, and the nature of the substituent on the nitrogen atom. The electron-withdrawing 2-methoxy-5-nitrophenyl group is expected to increase the rate of base-catalyzed hydrolysis by stabilizing the negative charge that develops on the nitrogen atom in the transition state.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Transformations Involving the 2-Methoxy-5-nitrophenyl Substituent

The 2-methoxy-5-nitrophenyl group attached to the oxazolidinone nitrogen offers additional sites for chemical modification, primarily involving the nitro group and the aromatic ring itself.

Reduction Chemistry of the Nitro Group

The reduction of the aromatic nitro group to an amino group is one of the most important transformations of nitroarenes, providing a route to anilines which are versatile synthetic intermediates. wikipedia.org A variety of reagents can accomplish this transformation, and the choice of reagent is often dictated by the need for chemoselectivity to avoid altering other functional groups in the molecule, such as the oxazolidinone ring. youtube.comorganic-chemistry.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation : This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas. wikipedia.org These conditions are generally mild and efficient but can sometimes lead to the cleavage of other sensitive groups.

Metal/Acid Systems : Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

Transfer Hydrogenation : Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen, avoiding the need for high-pressure hydrogen gas. niscpr.res.in

Chemoselective Reagents : Reagents such as tin(II) chloride (SnCl₂) are known for their ability to selectively reduce nitro groups in the presence of other reducible functionalities like esters or amides. youtube.comrsc.org This would be particularly useful for preserving the oxazolidinone core.

The table below presents a selection of reagents for the reduction of aromatic nitro groups.

ReagentConditionsKey FeaturesReference
H2, Pd/CMeOH or EtOH, room temperatureCommon, efficient, potential for side reactions wikipedia.org
Fe, HCl or NH4ClEtOH/H2O, refluxInexpensive, widely used in industry wikipedia.org
SnCl2·2H2OEtOH, refluxGood chemoselectivity for nitro groups youtube.com
Zn, Hydrazine glyoxylateRoom temperatureSelective reduction in the presence of halogens and carboxylic acids niscpr.res.in
Sodium Dithionite (Na2S2O4)Aqueous mediaMild, useful for sensitive substrates wikipedia.org

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one is subject to electrophilic aromatic substitution, with the regiochemical outcome being controlled by the directing effects of the existing substituents. lkouniv.ac.intotal-synthesis.comresearchgate.net

-OCH₃ (Methoxy) Group : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org

-NO₂ (Nitro) Group : This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. libretexts.org

-N-(oxazolidin-2-one) Group : The nitrogen atom is attached to a carbonyl group, making the entire substituent electron-withdrawing and thus deactivating and meta-directing. However, its influence is generally weaker than that of the nitro group.

The positions on the ring are numbered starting from the carbon attached to the oxazolidinone nitrogen as C1 (though IUPAC nomenclature would differ, this is for discussion of directing effects). The methoxy (B1213986) group is at C2 and the nitro group is at C5.

The methoxy group strongly directs incoming electrophiles to its ortho position (C3) and its para position (C6).

The nitro group strongly directs incoming electrophiles to its meta positions (C3 and C1, with C1 being already substituted).

The N-oxazolidinone group directs to its meta positions (C3 and C5, with C5 already substituted).

Mechanistic Elucidation of Synthetic and Derivatization Reactions

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific mechanistic studies detailing the reactivity of the compound this compound are not available. Research focusing explicitly on its involvement in radical processes, transition metal-mediated transformations, intramolecular cyclizations, or the specific effects of solvents and additives on its reactions could not be located.

The following sections provide a general overview of the mechanistic principles relevant to the functional groups present in the molecule—namely the nitrophenyl group and the oxazolidinone core. This discussion is based on established chemical principles and studies of analogous, but not identical, molecular structures. It should be noted that this information is theoretical and extrapolated, as direct experimental evidence for the title compound is absent from the current body of scientific literature.

Investigation of Radical Processes and Single Electron Transfer Mechanisms

The nitroaromatic group is a key feature of this compound and is well-known to participate in single electron transfer (SET) processes. Generally, nitroaromatic compounds can be reduced via one- or two-electron pathways by various flavoenzymes and chemical reductants. The reduction often proceeds through a nitro radical anion intermediate. This radical anion is a critical species that can undergo further reactions. For instance, in biological systems, the one-electron reduction of nitroaromatics can lead to futile cycling under aerobic conditions, where the radical anion transfers its electron to molecular oxygen to generate a superoxide (B77818) radical.

While no studies directly investigate radical processes for this compound, the electron-withdrawing nature of the nitro group would make the aromatic ring susceptible to nucleophilic attack and potentially stabilize radical intermediates. The formation of radical anions from similar nitroaromatic compounds has been documented, suggesting that this compound could theoretically participate in SET mechanisms, which are foundational in certain organic reactions like base-induced homolytic aromatic substitution (BHAS).

Proposed Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. Oxazolidinones are frequently employed as chiral auxiliaries in such reactions, guiding the stereochemical outcome. Furthermore, the aryl halide or pseudohalide functionality that can be derived from a nitrophenyl group is a common coupling partner in cross-coupling reactions catalyzed by metals like palladium, copper, or nickel.

A hypothetical transition metal-mediated reaction involving this compound, for example, could involve the reduction of the nitro group to an amine, which could then be diazotized and converted to a halide. This resulting aryl halide could then participate in a standard cross-coupling catalytic cycle (e.g., Suzuki, Heck, or Buchwald-Hartwig). Such a cycle typically involves three key steps:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond.

Transmetalation (for couplings like Suzuki) or Carbometalation (for couplings like Heck): A second reactant is introduced to the metal center.

Reductive Elimination: The coupled product is expelled, regenerating the active catalyst.

The oxazolidinone moiety could influence the electronic properties of the aryl ring or act as a directing group, but specific catalytic cycles involving this exact substrate have not been proposed or studied.

Studies on Intramolecular Cyclization Mechanisms and Stereochemical Outcome

Intramolecular cyclization is a powerful strategy for constructing cyclic molecules, often with high stereocontrol. The structure of this compound contains several features that could potentially be exploited in cyclization reactions. For example, reductive cyclization of the nitro group with a suitably placed nucleophile is a known method for synthesizing heterocyclic compounds. Palladium-catalyzed intramolecular aminohydroxylation is another relevant transformation that can produce various heterocycles with excellent diastereoselectivity, often involving an SN2 type attack at a high-valent Palladium center.

If a reactive side chain were introduced to the molecule, an intramolecular reaction could be envisioned. The stereochemical outcome of such a cyclization would be influenced by the existing stereocenter (if any) on the oxazolidinone ring and the mechanism of the cyclization (e.g., concerted vs. stepwise). However, no studies on intramolecular cyclization of this specific compound have been reported.

Role of Solvents and Additives in Reaction Efficiency and Selectivity

Solvents and additives play a critical role in chemical reactions by influencing reactant solubility, stabilizing transition states, and modulating catalyst activity. The choice of solvent can dramatically alter reaction rates and selectivity. For instance, in reactions involving polar or charged intermediates, polar solvents are generally preferred. In the context of cyclization reactions with related nitrophenyl compounds, solvents like N-methylpyrrolidinone (NMP) and additives like potassium carbonate have been shown to be effective. Reaction efficiency was found to improve significantly with changes in solvent and concentration, highlighting the importance of optimizing these parameters.

For transition metal-catalyzed reactions, additives can act as ligands, bases, or co-catalysts. For example, bases are crucial in many cross-coupling reactions to facilitate the reductive elimination step. The specific effects of different solvents and additives on reactions involving this compound remain uninvestigated.

Derivatization and Structural Modification of 3 2 Methoxy 5 Nitrophenyl 1,3 Oxazolidin 2 One

Strategies for N-Substitution on the Oxazolidinone Nitrogen

The synthesis of the title compound itself, which involves the formation of a carbon-nitrogen bond between the phenyl ring and the oxazolidinone nitrogen, is a critical step that defines the core structure. The primary methods for achieving this N-arylation of the 1,3-oxazolidin-2-one ring are transition metal-catalyzed cross-coupling reactions. Two of the most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org In this context, 2-oxazolidinone (B127357) acts as the nucleophile, reacting with an activated aryl halide such as 1-halo-2-methoxy-5-nitrobenzene. Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed using soluble copper catalysts with various ligands, which allow for milder reaction conditions. researchgate.netnih.gov

The Buchwald-Hartwig amination is a more contemporary, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. wikipedia.orglibretexts.org This method is known for its high efficiency, broad substrate scope, and tolerance of a wide array of functional groups, making it particularly suitable for complex molecules. researchgate.net The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand, with a base to facilitate the coupling of the oxazolidinone with the aryl halide. xjtlu.edu.cnorganic-chemistry.org The choice of ligand is crucial and has been the subject of extensive development, leading to several "generations" of catalysts with improved reactivity. wikipedia.org

Table 1: Comparison of N-Arylation Strategies for Oxazolidinone Synthesis
FeatureUllmann CondensationBuchwald-Hartwig Amination
CatalystCopper (Cu(I) salts, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
LigandOften ligand-free or simple ligands (e.g., phenanthroline, diamines) nih.govBulky, electron-rich phosphines (e.g., BINAP, XPhos, BrettPhos) libretexts.org
BaseStrong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)
TemperatureTypically high (100-210 °C) wikipedia.orgMilder (Room temperature to ~110 °C)
AdvantagesCost-effective metal catalystHigh yields, broad functional group tolerance, milder conditions researchgate.net

Chemical Modifications of the 2-Methoxy-5-nitrophenyl Moiety

The aromatic ring of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one offers multiple avenues for structural modification, either by introducing new substituents or by transforming the existing methoxy (B1213986) and nitro groups.

Introduction of Additional Substituents on the Phenyl Ring

Further functionalization of the phenyl ring is governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents—methoxy, nitro, and the oxazolidinone ring—determine the position of the incoming electrophile.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director because of its powerful electron-withdrawing nature. openstax.orgunizin.org

The combined influence of these groups dictates the reactivity of the available positions (C-3, C-4, and C-6). The potent activating and directing effect of the methoxy group is expected to be dominant. It strongly directs incoming electrophiles to its ortho (C-3) and para (C-6) positions. The C-6 position is also ortho to the oxazolidinone ring, while the C-3 position is ortho to both the methoxy and oxazolidinone groups. The nitro group directs to the C-3 position (meta to itself). Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are predicted to occur primarily at the C-3 and C-6 positions.

Transformation of the Methoxy and Nitro Groups

The existing functional groups on the phenyl ring can be chemically converted to introduce new functionalities.

Transformation of the Nitro Group: The most significant transformation of the nitro group is its reduction to a primary amine (-NH₂). This conversion is a key step in the synthesis of many biologically active compounds, as the resulting aniline (B41778) derivative can be further modified. A variety of methods are available for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. mit.eduresearchgate.net This technique is generally compatible with the oxazolidinone ring structure. researchgate.net

Metal-Acid Systems: Classic chemical reduction methods using metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective. niscpr.res.in

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst like Pd/C.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups
MethodReagentsTypical ConditionsReference
Catalytic HydrogenationH₂, Pd/C or PtO₂Methanol/Ethanol, Room Temp, 1-4 atm H₂ mit.edugoogle.com
Metal in AcidFe, HCl or SnCl₂, HClAqueous/Alcoholic solvent, Heat wikipedia.org
Hydrosulfite ReductionNa₂S₂O₄Aqueous/Biphasic system, Room Temp wikipedia.org

Transformation of the Methoxy Group: The methoxy group can be cleaved to yield a phenolic hydroxyl group (-OH) via O-demethylation. This transformation provides a handle for introducing new groups through O-alkylation or O-acylation. Common reagents for demethylating aryl methyl ethers include strong Lewis acids or proton acids.

Boron Tribromide (BBr₃): This is a highly effective, albeit harsh, reagent for cleaving methyl ethers. researchgate.net

Strong Mineral Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures.

Iodotrimethylsilane (TMSI): This reagent offers a milder alternative for ether cleavage. sci-hub.se

Acidic Lithium Bromide: An acidic concentrated lithium bromide solution has been shown to be effective for demethylating lignin-derived aromatic compounds under moderate conditions. rsc.org

The choice of reagent must be made carefully to ensure compatibility with the other functional groups in the molecule, particularly the nitro group and the oxazolidinone ring.

Derivatization at the Oxazolidinone Ring: C-4 and C-5 Positions

Modifications to the heterocyclic portion of the molecule, specifically at the C-4 and C-5 positions, are critical for altering the compound's three-dimensional shape and for introducing new pharmacophoric elements.

Synthesis of Oxazolidinone-Linked Heterocyclic Systems (e.g., Triazoles)

A prominent strategy in medicinal chemistry involves appending other heterocyclic rings to the oxazolidinone core. The synthesis of 1,2,3-triazole-linked oxazolidinones is a well-established example, often accomplished using "click chemistry." The typical synthetic route begins with the introduction of a suitable functional handle at the C-5 position, commonly a hydroxymethyl group. This alcohol is converted to a leaving group (e.g., mesylate or tosylate) and then displaced by sodium azide (B81097) to form a 5-(azidomethyl)oxazolidinone intermediate. derpharmachemica.comresearchgate.net

This key azide intermediate can then undergo a Huisgen 1,3-dipolar cycloaddition with a terminal alkyne. wikipedia.org The reaction is most effectively carried out using copper(I) catalysis (CuAAC), which proceeds under mild conditions and provides excellent regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. nih.govnih.govacs.org This modular approach allows for the introduction of a vast array of substituents (R-groups) onto the newly formed triazole ring, enabling the rapid generation of diverse compound libraries.

Stereoselective Introduction of Functional Groups

Controlling the stereochemistry at the C-4 and C-5 positions is paramount, as the biological activity of chiral molecules often depends on a specific enantiomer or diastereomer. Several stereoselective strategies have been developed to synthesize functionalized oxazolidinones.

One powerful approach involves the use of asymmetric reactions to construct the heterocyclic ring from acyclic precursors. For instance, an asymmetric aldol (B89426) reaction can be used to create a β-hydroxy carbonyl compound with two defined stereocenters. nih.govmdpi.com This intermediate can then undergo a modified Curtius rearrangement, involving a nucleophilic azidation step, to facilitate an intramolecular cyclization that forms the 4,5-disubstituted oxazolidinone ring with high stereocontrol. nih.gov

Another effective method is the asymmetric hydrogenation of prochiral 2-oxazolones (the unsaturated analogs of oxazolidinones). Using chiral ruthenium-NHC catalysts, a wide range of 4-substituted-2-oxazolones can be hydrogenated to produce the corresponding chiral 4-substituted-2-oxazolidinones with excellent enantioselectivity. nih.gov

Furthermore, derivatization can start from enantiomerically pure building blocks. Chiral aziridines, for example, can undergo regioselective ring-opening followed by intramolecular cyclization to yield 5-functionalized oxazolidinones with retention of configuration. bioorg.org This strategy allows the stereochemistry of the starting aziridine (B145994) to directly control the stereochemistry at the C-5 position of the final product. These methods provide reliable access to optically active oxazolidinones, which are crucial for investigating stereostructure-activity relationships. nih.govacs.org

Structure-Activity Relationship (SAR) Studies in Chemical Contexts

The exploration of the structure-activity relationship (SAR) of this compound is crucial for understanding how its chemical architecture influences its properties and potential applications. While specific SAR studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive analysis can be extrapolated from research on analogous compounds, particularly within the broader class of N-aryl-oxazolidinones. These studies often focus on the impact of substituents on the N-phenyl ring and the oxazolidinone core, providing a framework for predicting the behavior of the title compound.

Elucidation of Structural Features Influencing Reactivity and Stability

The reactivity and stability of this compound are governed by the interplay of its constituent functional groups: the 1,3-oxazolidin-2-one ring, the nitrophenyl group, and the methoxy substituent.

The 1,3-oxazolidin-2-one ring is a carbamate (B1207046) ester within a five-membered heterocycle. nih.gov This ring is generally stable but can undergo cleavage under specific conditions, such as treatment with potassium trimethylsilanolate. researchgate.net The stability of the oxazolidinone ring is crucial for its role as a stable scaffold in various chemical contexts. The synthesis of such rings, often from amino alcohols, underscores their thermodynamic stability once formed. researchgate.net

The 2-methoxy-5-nitrophenyl moiety profoundly influences the electronic properties of the molecule and, consequently, its reactivity. The nitro group at the para-position to the oxazolidinone nitrogen is a strong electron-withdrawing group due to both inductive and resonance effects. This electron withdrawal decreases the electron density on the phenyl ring and on the nitrogen atom of the oxazolidinone. In contrast, the methoxy group at the ortho-position is an electron-donating group through resonance, though it also has a slight electron-withdrawing inductive effect. The combined electronic effect of these substituents dictates the electrophilicity and nucleophilicity of various sites within the molecule. For instance, the electron-withdrawing nature of the nitrophenyl group can make the carbonyl carbon of the oxazolidinone ring more susceptible to nucleophilic attack.

Structural FeatureInfluence on ReactivityInfluence on Stability
1,3-Oxazolidin-2-one Ring The carbonyl group is susceptible to nucleophilic attack. The ring can be opened under specific conditions.Generally stable heterocyclic system.
Nitro Group (para) Strong electron-withdrawing group, increases the electrophilicity of the phenyl ring and the oxazolidinone carbonyl carbon.May decrease overall stability due to susceptibility to reduction.
Methoxy Group (ortho) Electron-donating group through resonance, can modulate the electronic effects of the nitro group.Generally a stable functional group.

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional conformation of this compound is a critical determinant of its ability to engage in molecular interactions. Conformational analysis of similar heterocyclic systems suggests that the five-membered oxazolidinone ring is not perfectly planar and likely adopts an "envelope" conformation, where one atom is out of the plane of the other four.

A key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the oxazolidinone ring. The degree of planarity or twist between these two ring systems will affect the extent of electronic conjugation and steric hindrance. The presence of the ortho-methoxy group can impose steric constraints that influence this dihedral angle. A significant twist could reduce the resonance interaction between the phenyl ring and the nitrogen lone pair of the oxazolidinone.

The conformation of the methoxy group itself is also relevant. In unhindered methyl aryl ethers, a planar conformation is often preferred to maximize resonance interaction between the oxygen lone pair and the aromatic π-system. uba.ar However, steric interactions with the adjacent oxazolidinone ring in this compound could lead to a non-planar arrangement of the methoxy group.

These conformational features have a direct impact on potential molecular interactions. The spatial arrangement of the nitro and methoxy groups, along with the carbonyl oxygen of the oxazolidinone ring, creates a specific electrostatic potential surface. These features dictate how the molecule can interact with other molecules through hydrogen bonding, dipole-dipole interactions, and π-stacking. For instance, the oxygen atoms of the nitro, methoxy, and carbonyl groups can all act as hydrogen bond acceptors. The electron-deficient nitrophenyl ring could participate in π-stacking interactions with electron-rich aromatic systems.

Conformational FeaturePotential Impact on Molecular Interactions
Oxazolidinone Ring Conformation Adopts an envelope conformation, influencing the overall shape of the molecule.
Dihedral Angle (Phenyl-Oxazolidinone) Affects electronic conjugation and steric accessibility of functional groups. Influenced by the ortho-methoxy group.
Methoxy Group Orientation Planar or non-planar arrangement relative to the phenyl ring impacts resonance and steric hindrance.
Spatial Arrangement of Functional Groups Determines the molecule's electrostatic potential and directs intermolecular interactions such as hydrogen bonding and π-stacking.

Spectroscopic and Computational Characterization Research of 3 2 Methoxy 5 Nitrophenyl 1,3 Oxazolidin 2 One

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the foremost technique for the unambiguous structural elucidation of organic molecules in solution. The analysis of chemical shifts, spin-spin coupling, and through-space or through-bond correlations enables a complete mapping of the proton and carbon skeletons.

¹H NMR: The proton spectrum is predicted to feature two distinct regions. The aromatic region would exhibit signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the nitro group and flanked by the nitrogen and another proton is expected to appear as a doublet around δ 8.10 ppm. The proton between the nitro and methoxy (B1213986) groups would likely be a doublet of doublets, while the proton ortho to the methoxy group would be a doublet further upfield. In the aliphatic region, the two methylene (B1212753) groups of the oxazolidinone ring (-N-CH₂-CH₂-O-) would present as two triplets, a result of coupling with each other.

¹³C NMR: The ¹³C NMR spectrum would provide complementary data, with distinct signals for the ten unique carbon atoms. The carbonyl carbon of the oxazolidinone ring is expected to be the most deshielded signal, appearing around δ 155.0 ppm. Other key signals would include the methoxy carbon and the six aromatic carbons, with their chemical shifts influenced by the electronic effects of the nitro, methoxy, and oxazolidinone substituents.

2D NMR: Advanced two-dimensional NMR experiments such as COSY (H-H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the definitive assignment of all signals. These techniques would confirm the proton-proton adjacencies and, crucially, establish the covalent link between the nitrogen of the oxazolidinone ring and the C1 position of the phenyl ring.

Interactive Table: Predicted ¹H and ¹³C NMR Data for 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one (in CDCl₃)
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C=O (Oxazolidinone)-~155.0
CH₂-N (Oxazolidinone, C5')~4.15 (t, J ≈ 8.0 Hz)~45.0
CH₂-O (Oxazolidinone, C4')~4.60 (t, J ≈ 8.0 Hz)~62.0
OCH₃~3.95 (s)~56.5
Aromatic C2-OCH₃-~154.0
Aromatic C1-N-~130.0
Aromatic C5-NO₂-~142.0
Aromatic C6-H~8.10 (d, J ≈ 2.5 Hz)~125.0
Aromatic C4-H~8.00 (dd, J ≈ 9.0, 2.5 Hz)~118.0
Aromatic C3-H~7.10 (d, J ≈ 9.0 Hz)~110.0

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies molecular functional groups by their characteristic vibrational frequencies upon absorbing infrared light.

The spectrum for the title compound would be distinguished by several strong, diagnostic absorption bands. The most prominent feature would be a sharp, intense absorption around 1750 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone). The presence of the nitro group would be unequivocally confirmed by two strong absorptions: one near 1525 cm⁻¹ for the asymmetric stretch and another near 1350 cm⁻¹ for the symmetric stretch. Other significant bands would include C-O stretches from the ether and carbamate functionalities and C-N stretches, which would appear in the fingerprint region.

Interactive Table: Predicted Infrared (IR) Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Medium
Carbonyl (C=O) Stretch (Oxazolidinone)~1750Strong, Sharp
Aromatic C=C Bending1600 - 1450Medium to Strong
Asymmetric NO₂ Stretch~1525Strong
Symmetric NO₂ Stretch~1350Strong
Aryl Ether C-O-C Stretch~1250Strong
C-N Stretch~1200Medium to Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high accuracy, allowing for the determination of the elemental formula.

The compound has a molecular formula of C₁₀H₁₀N₂O₅ and a molecular weight of 238.19 g/mol . HRMS would be expected to yield a molecular ion peak [M]⁺ at an m/z value of approximately 238.0590, confirming the elemental composition. The fragmentation pattern in a standard MS experiment would likely show characteristic losses, such as the nitro group ([M - 46]⁺) or cleavage of the oxazolidinone ring, providing further structural evidence.

Interactive Table: Predicted Mass Spectrometry Data
ParameterPredicted Value
Molecular FormulaC₁₀H₁₀N₂O₅
Exact Mass [M]⁺238.05897
Predicted Key Fragment Ions (m/z) Proposed Fragment Identity
238Molecular Ion [M]⁺
192[M - NO₂]⁺
164[M - C₃H₄O₂]⁺ (Loss of oxazolidinone moiety)
150[2-methoxy-5-nitrophenyl]⁺

X-ray Crystallography for Solid-State Structure Determination

If this compound can be grown as a single crystal, X-ray crystallography would provide the ultimate, unambiguous proof of its structure in the solid state. mkuniversity.ac.in This powerful technique would yield precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the phenyl ring and the specific conformation (likely a twisted or envelope shape) of the five-membered oxazolidinone ring. st-andrews.ac.uk Furthermore, analysis of the crystal packing could reveal important intermolecular forces, such as C-H···O interactions or π–π stacking between the aromatic rings, which govern the solid-state architecture. mkuniversity.ac.in

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the isolation and purity verification of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC): HPLC would be the preferred method for assessing the purity of the title compound. A reverse-phase C18 column with a gradient elution system, likely using acetonitrile (B52724) and water as the mobile phase, would be suitable. A pure sample would be expected to yield a single, sharp, and symmetrical peak at a characteristic retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): The viability of GC-MS analysis would depend on the thermal stability and volatility of the compound. Given its molecular weight and polarity, it may be challenging to analyze directly without thermal decomposition. However, if the compound is sufficiently stable, GC-MS would serve as an excellent tool for purity analysis, capable of separating and identifying even minor impurities by providing both retention time and mass spectral data for each component. GC-MS has been successfully used to analyze related fragments, such as 2-methoxy-5-nitrophenol. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely employed for monitoring the progress of organic reactions, including the synthesis of this compound. This method allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time.

In a typical setup for monitoring the synthesis of this oxazolidinone derivative, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The choice of the mobile phase is critical for achieving good separation between the reactants, intermediates, and the final product. For oxazolidinone syntheses, various solvent systems can be employed, often consisting of a mixture of a non-polar and a more polar solvent. The polarity of the mixture is optimized to ensure that the different components of the reaction mixture have distinct Retention Factor (Rf) values.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In the synthesis of this compound, the starting materials, such as a substituted aniline (B41778) and a cyclizing agent, will have their own characteristic Rf values. As the reaction proceeds, a new spot corresponding to the oxazolidinone product will appear on the TLC plate, and its intensity will increase over time, while the intensity of the starting material spots will diminish. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.

Visualization of the spots on the TLC plate can be achieved by various methods. If the compounds are chromophoric, they may be visible under UV light. Otherwise, staining agents such as iodine vapor or a potassium permanganate (B83412) solution can be used to reveal the spots. The Rf values are dependent on the specific TLC plate and solvent system used and should be determined empirically. A hypothetical TLC monitoring of the reaction is presented in Table 1.

Table 1: Hypothetical TLC Monitoring Data for the Synthesis of this compound

Time (hours) Reactant A (Rf) Reactant B (Rf) Product (Rf)
0 0.65 0.20 -
1 0.65 (faint) 0.20 (faint) 0.45
2 - - 0.45

Solvent System: Ethyl acetate/Hexane (1:1). Visualization: UV light (254 nm).

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling have become indispensable tools in the characterization of molecular structures and the prediction of their properties. For this compound, these methods provide valuable insights into its electronic structure, conformation, and spectroscopic behavior, complementing experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. DFT calculations, often employing functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p), can be used to optimize the molecular geometry of this compound. semanticscholar.org This optimization provides the most stable three-dimensional arrangement of the atoms in the molecule, from which various geometric parameters like bond lengths, bond angles, and dihedral angles can be determined. nih.gov

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. nih.govresearchgate.net The distribution of these frontier molecular orbitals can also indicate the likely sites for electrophilic and nucleophilic attack. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, which is important for understanding intermolecular interactions. semanticscholar.org

A summary of typical data obtained from DFT calculations for a molecule like this compound is presented in Table 2.

Table 2: Representative Data from DFT Calculations

Parameter Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 4.0 eV

Molecular Modeling for Conformational and Electronic Analysis

Molecular modeling techniques are employed to study the conformational landscape of this compound. The oxazolidinone ring can adopt different conformations, and the orientation of the substituted phenyl ring relative to the oxazolidinone core is subject to rotational freedom. mdpi.com Conformational analysis helps to identify the lowest energy conformers, which are the most populated at equilibrium. rsc.org

Electronic analysis through molecular modeling provides a detailed picture of the electron distribution within the molecule. This includes the calculation of atomic charges, which can indicate the polarity of different bonds and the reactivity of specific atoms. The electronic properties are influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring, as well as the electronic nature of the oxazolidinone moiety. researchgate.net

Prediction of Spectroscopic Parameters and Reaction Pathways

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. For this compound, theoretical vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts can be calculated. nih.gov The calculated vibrational frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental IR spectra. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical spectra can aid in the assignment of experimental signals and confirm the proposed structure. A comparison of calculated and experimental spectroscopic data provides a powerful validation of the molecular structure.

Theoretical modeling can also be used to investigate potential reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for different proposed mechanisms can be determined. mdpi.comresearchgate.net This allows for a deeper understanding of the reaction mechanism and can help in optimizing reaction conditions. For instance, the cycloaddition reaction pathway, which is a common method for synthesizing oxazolidinones, can be modeled to understand its feasibility and stereochemical outcome. mdpi.comresearchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic Data Predicted Value Experimental Value
IR Frequency (C=O stretch) 1785 cm⁻¹ 1760 cm⁻¹
¹H NMR Chemical Shift (CH₂) δ 4.2 ppm δ 4.1 ppm

Applications and Advanced Materials Research Involving 3 2 Methoxy 5 Nitrophenyl 1,3 Oxazolidin 2 One

Role as a Synthetic Intermediate in Complex Chemical Synthesis

The oxazolidinone ring system is a cornerstone in modern organic synthesis, valued for its rigidity and predictable stereochemical influence.

Theoretically, the "3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one" moiety could serve as a versatile scaffold. The nitro group offers a handle for a variety of chemical transformations, such as reduction to an amine, which could then be used for the construction of more complex, fused heterocyclic systems. The presence of the methoxy (B1213986) group could also influence the electronic properties and reactivity of the aromatic ring.

Should this compound be synthesized, its derivatives could find utility as specialty chemicals. For instance, the corresponding amino derivative (obtained by reduction of the nitro group) could be a precursor to pharmacologically active molecules, as the 2-methoxy-5-aminophenol substructure is present in some biologically active compounds.

Utilization as Chiral Auxiliaries in Asymmetric Organic Transformations

One of the most celebrated applications of oxazolidinones is their use as chiral auxiliaries, a concept pioneered by David A. Evans. These auxiliaries are temporarily incorporated into a molecule to direct a chemical reaction to produce a single enantiomer of the desired product.

If "this compound" were to be prepared in an enantiomerically pure form, it could potentially be explored as a chiral auxiliary. The electronic nature of the substituted phenyl ring could modulate the stereoselectivity of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

Exploration in Materials Science Research

The field of materials science is constantly in search of novel molecular building blocks to create materials with tailored properties.

The rigid structure of the oxazolidinone ring and the potential for functionalization via the nitro group suggest that "this compound" could be investigated as a monomer or a component in the synthesis of novel polymers. The nitro group could be used for cross-linking or for post-polymerization modification to tune the material's properties, such as thermal stability, solubility, or optical characteristics.

Development of Chemical Probes for Molecular Interaction Studies

Chemical probes are small molecules used to study biological systems. The design of such probes often involves incorporating specific functional groups that can interact with biological targets or report on their environment.

The substituted phenyl ring of "this compound" could be a starting point for the design of new chemical probes. The nitro group, for example, is known to be a fluorescent quencher and can be used in the design of "turn-on" fluorescent probes where its reduction to an amine restores fluorescence.

Despite a comprehensive search for research pertaining to the chemical compound this compound, no specific studies detailing its binding affinities to defined non-biological molecular targets were found. Publicly available scientific literature and patent databases did not yield data on the investigation of this particular compound's chemical interactions or binding energies with specific molecular structures.

The performed searches encompassed terms such as "molecular docking," "computational binding studies," "structure-activity relationship," and "in silico screening" for this compound. While the searches returned information on other oxazolidinone derivatives and related heterocyclic compounds, the data was not transferable to the specific compound . These related studies often focused on biological activities, such as antibacterial properties, and included molecular docking simulations against biological targets like the bacterial ribosome. However, they did not provide the requested information on non-biological chemical interactions.

Furthermore, searches for patents involving this compound did not reveal any applications that included data on its binding to specific molecular targets.

Consequently, due to the lack of available research data, the section on the investigation of binding affinities to defined molecular targets for this compound cannot be provided at this time. No detailed research findings or data tables on this specific topic appear to be published in the accessible scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Oxazolidinone Derivatives

The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally friendly and efficient methods for synthesizing oxazolidinone derivatives. A significant area of focus is the reduction of waste and energy consumption. Researchers are actively exploring the use of deep eutectic solvents (DES), which are economical, reclaimable, and environmentally gentle, serving as both the solvent and catalyst in cycloaddition reactions. rsc.org This approach avoids the need for supplementary catalysts or organic solvents. rsc.org

Another key strategy is the utilization of carbon dioxide (CO2) as an abundant and inexpensive C1 source. rsc.org This aligns with the principles of atom economy, a core concept in green chemistry. rsc.org The direct coupling of CO2 with compounds like propargylic amines, catalyzed by systems such as binuclear tridentate copper(I) complexes, presents a mild and efficient route to oxazolidinones. organic-chemistry.org Furthermore, the development of metal-free catalytic systems is gaining traction to circumvent the environmental and economic drawbacks associated with heavy metal catalysts. rsc.org Organocatalysis, for instance, offers a promising alternative for the synthesis of these heterocyclic compounds. rsc.org

Synthetic StrategyDescriptionKey Advantages
Deep Eutectic Solvents (DES) Using a mixture of hydrogen bond donors and acceptors as a recyclable solvent and catalyst system. rsc.orgEconomical, reclaimable, environmentally gentle, dual role as solvent and catalyst. rsc.org
CO2 as a C1 Source Incorporating carbon dioxide directly into the molecular structure to form the oxazolidinone ring. rsc.orgUtilizes an abundant and renewable feedstock, high atom economy. rsc.orgrsc.org
Metal-Free Catalysis Employing organic molecules as catalysts instead of traditional metal-based catalysts. rsc.orgAvoids heavy metal contamination, often milder reaction conditions. rsc.org
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reactions, often in a solvent-free or paste-like medium. organic-chemistry.orgRapid reaction times, potential for solvent-free conditions. organic-chemistry.org

Integration of the Compound into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow synthesis, and the production of oxazolidinone derivatives is no exception. Flow chemistry offers enhanced control over reaction parameters, leading to improved safety, reproducibility, and scalability. researchgate.net The modular nature of flow chemistry setups facilitates multi-step syntheses without the need for intermediate purification, significantly streamlining the production process. researchgate.net

Automated synthesis platforms, which couple flow reactors with robotic handling and real-time analytical tools, are set to revolutionize the discovery and optimization of new oxazolidinone derivatives. durham.ac.uk These systems can rapidly screen a wide range of reaction conditions, accelerating the development of novel synthetic protocols. durham.ac.uk For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been successfully used as a recyclable and stable catalyst for the continuous flow synthesis of 2-oxazolidinones from epoxy amines and CO2. iciq.org This demonstrates the potential for creating extensive libraries of these compounds for various applications. iciq.org

Advanced Applications in Organocatalysis and Metal-Free Transformations

The inherent chirality and rigid structure of the oxazolidinone scaffold make it an attractive candidate for the development of novel organocatalysts. These catalysts can be employed in a variety of asymmetric transformations, offering a greener alternative to metal-based catalysts. researchgate.net For example, a squaramide-catalyzed asymmetric domino reaction has been developed for the construction of pyrazolinone-embedded spirooxazolidines. researchgate.net

Furthermore, metal-free transformations involving oxazolidinone derivatives are being explored. Organoiodine(I/III) chemistry, for instance, enables the metal-free, catalytic enantioselective intermolecular oxyamination of alkenes to produce oxazolidinones with high enantioselectivity. organic-chemistry.org These advancements are crucial for applications where metal contamination is a concern, such as in the synthesis of pharmaceuticals.

Deeper Theoretical and Computational Investigations for Reaction Prediction and Optimization

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. researchgate.net For the synthesis of oxazolidinones, density functional theory (DFT) is being employed to study the stereoselectivity of organocatalytic cascade reactions. acs.org Such theoretical studies can provide detailed insights into the transition states and energy barriers of different reaction pathways, helping to explain experimental observations and guide the design of more efficient and selective catalysts. acs.orgacs.org

For example, computational modeling has been used to investigate the mechanism of cycloaddition reactions for the formation of oxazolidinones, revealing asynchronous concerted pathways. nih.gov These theoretical investigations are invaluable for optimizing reaction conditions and predicting the outcomes of new transformations, thereby accelerating the pace of research and development in this field. nih.govnih.gov

Exploration of New Functional Materials incorporating Oxazolidinone Scaffolds

The oxazolidinone ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a diverse range of biological targets. temple.edursc.org This has spurred research into incorporating this scaffold into new functional materials with a wide array of potential applications. temple.edu

In the realm of materials science, there is growing interest in the biological properties of metal-organic frameworks (MOFs) that could potentially incorporate oxazolidinone-based ligands. researchgate.net The unique structural features of oxazolidinones can be leveraged to design materials with specific properties. For instance, their chirality can be exploited to create materials with unique optical properties. The development of polymers and other macromolecules containing the oxazolidinone moiety is an active area of research, with potential applications in drug delivery, diagnostics, and advanced materials. nih.gov

Q & A

Q. What strategies mitigate synthesis by-products (e.g., diastereomers or nitro-reduction products)?

  • Use chiral catalysts (e.g., Jacobsen’s) for stereocontrol. Protect nitro groups with Boc during coupling steps. Monitor reactions in real-time via TLC or inline IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.